6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Descripción
Propiedades
Fórmula molecular |
C25H21BrN4O4S |
|---|---|
Peso molecular |
553.4 g/mol |
Nombre IUPAC |
6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H21BrN4O4S/c26-18-7-8-20-19(14-18)23(32)30(25(35)27-20)15-16-3-5-17(6-4-16)22(31)28-9-11-29(12-10-28)24(33)21-2-1-13-34-21/h1-8,13-14H,9-12,15H2,(H,27,35) |
Clave InChI |
HWDQYEYPHYZOLS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)C(=O)C5=CC=CO5 |
Origen del producto |
United States |
Métodos De Preparación
Cyclocondensation of 6-Bromoanthranilic Acid Derivatives
The quinazolinone core is typically synthesized from 6-bromoanthranilic acid. Acylation with chloroacetyl chloride forms an intermediate amide, which undergoes cyclization under acidic conditions to yield 6-bromo-2-methylquinazolin-4-one. Subsequent thionation using phosphorus pentasulfide (P₂S₅) in dry pyridine converts the 2-carbonyl group to a sulfanylidene moiety. Alternative methods employ 2-aminobenzamide precursors condensed with triethyl orthoesters in the presence of heteropolyacid catalysts, though these require post-synthetic bromination.
Key Reaction Conditions:
One-Pot Copper-Catalyzed Synthesis
A copper-mediated oxidative coupling strategy enables the formation of the quinazolinone skeleton in a single pot. Reacting 2-bromobenzoic acid with benzaldehyde derivatives in the presence of CuI, aqueous ammonia, and TEMPO generates the quinazolinone core via sequential C–N bond formation. This method avoids intermediate isolation, improving overall efficiency.
Optimization Insights:
-
Catalyst : CuI (10 mol%) in DMSO at 100°C achieves 92% conversion.
-
Ammonia Source : Aqueous NH₃ ensures in situ amine generation without side products.
Functionalization at Position 3: Benzyl-Piperazine-Furan Conjugate
Synthesis of 4-(Piperazine-1-carbonyl)benzyl Chloride
The benzyl substituent is introduced via nucleophilic aromatic substitution or Ullmann coupling. 4-(Chloromethyl)benzoic acid is converted to its acid chloride using thionyl chloride, followed by reaction with piperazine to form 4-(piperazine-1-carbonyl)benzyl chloride. Alternative routes employ HATU-mediated coupling of 4-(aminomethyl)benzoic acid with piperazine.
Alkylation of Quinazolinone at Position 3
The quinazolinone core is treated with 4-(piperazine-1-carbonyl)benzyl chloride in the presence of K₂CO₃ in DMF at 60°C. Monitoring by TLC (EtOAc/hexane, 1:1) confirms complete substitution after 8 h, yielding the 3-benzyl intermediate.
Acylation of Piperazine with Furan-2-carbonyl Chloride
The piperazine nitrogen is acylated using furan-2-carbonyl chloride in dichloromethane with triethylamine as a base. Reaction completion within 2 h at room temperature affords the final side chain.
Functionalization Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzylation | K₂CO₃, DMF, 60°C, 8 h | 73 | 95% |
| Acylation | Et₃N, DCM, rt, 2 h | 88 | 98% |
Optimization of Reaction Conditions
Catalytic Systems for C–N Bond Formation
Palladium and copper catalysts are critical for coupling reactions. The use of Pd(PPh₃)₄ in Suzuki-Miyaura couplings installs aryl groups at position 6, while CuI facilitates Ullmann-type couplings for benzylation.
Solvent and Temperature Effects
-
DMF vs. DMSO : DMF enhances solubility of intermediates but may lead to decomposition above 80°C.
-
Reflux vs. Room Temperature : Thionation requires elevated temperatures (110°C), whereas acylations proceed efficiently at rt.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization from ethanol/water (4:1), achieving >99% purity. Alternative solvents like acetonitrile or ethyl acetate/hexane mixtures are employed for polar intermediates.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone H-5), 7.89–7.40 (m, aromatic H), 4.65 (s, 2H, CH₂).
-
HRMS : m/z calculated for C₂₅H₂₁BrN₄O₄S [M+H]⁺: 553.0421; found: 553.0418.
Challenges and Limitations
-
Regioselectivity in Thionation : Competing oxidation of the sulfanylidene group to sulfonyl requires strict anhydrous conditions.
-
Piperazine Acylation : Steric hindrance from the benzyl group slows furan-2-carbonyl coupling, necessitating excess acyl chloride.
-
Scalability : One-pot methods suffer from lower yields (>50%) compared to stepwise approaches (>70%) due to intermediate instability .
Análisis De Reacciones Químicas
Tipos de reacciones
6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]fenil]metil]-2-sulfanylideno-1H-quinazolin-4-ona puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el núcleo de quinazolinona se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes utilizando agentes reductores como hidruro de litio y aluminio (LAH) o borohidruro de sodio (NaBH4).
Sustitución: El átomo de bromo se puede sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes como peróxido de hidrógeno (H2O2) o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Agentes reductores como LAH o NaBH4.
Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base como trietilamina (TEA).
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados alcohólicos.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos biológicos que involucran derivados de quinazolinona.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica, como propiedades anticancerígenas o antimicrobianas.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]fenil]metil]-2-sulfanylideno-1H-quinazolin-4-ona no se comprende completamente, pero se cree que involucra interacciones con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el núcleo de quinazolinona interactúa con varios objetivos biológicos, y la presencia del átomo de bromo y otros grupos funcionales puede mejorar su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Variations
The target compound shares a quinazolinone core with several analogs but differs in substituent patterns (Table 1). Key structural variations include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₇H₂₂BrN₄O₄S.
Physicochemical and Bioactivity Considerations
- Solubility: The furanoyl group (polar carbonyl) may improve aqueous solubility compared to ’s methoxyphenyl (lipophilic).
- Binding Interactions : The sulfanylidene group’s thione sulfur could act as a hydrogen bond acceptor, analogous to ’s derivative .
Research Findings and Implications
- Stability: The bromine atom at position 6 may reduce metabolic degradation compared to non-halogenated analogs, as seen in ’s fluorinated derivative .
- Limitations : Lack of experimental data on solubility, melting points, and specific bioactivities hinders direct pharmacological comparisons. Further studies are needed to correlate structural features with functional outcomes.
Actividad Biológica
6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex quinazolinone derivative with potential therapeutic applications. This article reviews its biological activity, focusing on antiviral, antibacterial, and cytotoxic properties, supported by relevant research findings and case studies.
Chemical Structure
The compound is characterized by the following structural components:
- Bromine atom at the 6-position of the quinazolinone ring.
- A furan moiety attached via a piperazine ring.
- A sulfanylidene group contributing to its reactivity.
Antiviral Activity
Research has indicated that quinazolinone derivatives exhibit significant antiviral properties. Notably, studies have demonstrated that related compounds show activity against various viruses, including HIV and poxviruses.
Case Study: Antiviral Efficacy
In a study on 6-bromo derivatives, it was found that certain analogs exhibited potent antiviral activity with a minimum inhibitory concentration (MIC) as low as 1.92 µg/ml against vaccinia virus in E(6)SM cell cultures. This suggests that structural modifications in quinazolinones can enhance antiviral potency against specific viral pathogens .
Antibacterial Activity
The antibacterial properties of quinazolinone derivatives have also been explored. The compound's structure allows for interaction with bacterial enzymes, potentially inhibiting their function.
Research Findings
A recent study evaluated the antibacterial activity of several 6-bromo quinazolinones against both Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. The cytotoxic effects of 6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one have been investigated in various cancer cell lines.
Findings from Cytotoxicity Studies
In vitro assays revealed that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis in target cells, making it a candidate for further development as an anticancer agent.
Summary of Biological Activities
| Activity | Effectiveness | MIC/IC50 | Target Organisms |
|---|---|---|---|
| Antiviral | Potent against vaccinia | 1.92 µg/ml | Vaccinia virus |
| Antibacterial | Effective | Varies | Staphylococcus aureus, E. coli |
| Cytotoxicity | Selective for cancer cells | Varies | Various cancer cell lines |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound, particularly in introducing the furan-2-carbonyl-piperazine moiety?
The synthesis involves multi-step reactions, including (i) coupling the piperazine-furan-2-carbonyl fragment to a 4-carboxybenzyl intermediate via amidation, and (ii) introducing the bromo and sulfanylidene groups to the quinazolinone core. Key optimizations include:
- Using coupling agents like HATU or EDC/HOBt for amidation reactions to improve yields .
- Controlling reaction temperature (0–5°C for sensitive steps) and solvent polarity (e.g., DMF for solubility) to minimize side reactions .
- Purifying intermediates via column chromatography with gradients of ethyl acetate/hexane to isolate stereoisomers .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
- 1H/13C NMR : Essential for verifying the piperazine-furan carbonyl linkage (e.g., carbonyl peaks at ~165–170 ppm) and sulfanylidene group (δ ~120–130 ppm for C=S) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C28H22BrN5O4S: 628.06) .
- IR Spectroscopy : Confirms carbonyl stretches (~1680 cm⁻¹) and thione C=S (~1250 cm⁻¹) .
Q. How can researchers assess the thermal stability and degradation profiles of this compound?
- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition points .
- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting points) and exothermic/endothermic events linked to degradation .
Advanced Research Questions
Q. How should experimental designs address conflicting reports on the biological activity of quinazolin-4-one derivatives with similar substituents?
- Comparative Dose-Response Assays : Test the compound alongside analogs (e.g., bromo vs. chloro substituents) under identical conditions (e.g., cell lines, incubation times) to isolate substituent effects .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for suspected targets (e.g., PARP-1/2, kinases) .
- Meta-Analysis : Cross-reference published IC50 values with structural databases (e.g., ChEMBL) to identify trends in substituent-activity relationships .
Q. What computational and crystallographic methods are recommended for resolving the 3D conformation of the sulfanylidene group and its impact on bioactivity?
- X-ray Crystallography : Use SHELX suite for refinement to resolve the thione (C=S) tautomerism and confirm planarity of the quinazolinone core .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites influencing receptor binding .
- Molecular Dynamics (MD) Simulations : Model interactions with hydrophobic pockets (e.g., PARP-1’s NAD+ binding site) to rationalize activity differences vs. analogs .
Q. How can structure-activity relationship (SAR) studies be structured to evaluate the bromo and sulfanylidene substituents’ roles?
- Analog Synthesis : Prepare derivatives with substitutions (e.g., replacing Br with Cl or H; replacing C=S with C=O) .
- Biological Profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to quantify substituent contributions .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfanylidene) and hydrophobic regions (e.g., bromo-substituted aryl) using tools like Schrödinger’s Phase .
Q. What strategies mitigate challenges in achieving high enantiomeric purity during piperazine-furan coupling?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/heptane mobile phases for enantiomer separation .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) during amidation .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported enzymatic inhibition potencies for structurally similar compounds?
- Standardize Assay Conditions : Ensure consistent buffer pH, ionic strength, and co-factor concentrations (e.g., NAD+ for PARP assays) .
- Control for Compound Stability : Pre-test compounds for degradation under assay conditions using LC-MS .
- Cross-Validate with Orthogonal Methods : Compare enzyme inhibition data with cellular activity (e.g., BRCA-deficient cell viability) to confirm relevance .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
| Intermediate | Key Functional Groups | Characterization Techniques | Reference |
|---|---|---|---|
| Piperazine-furan carbonyl | Amide, furan carbonyl | 1H NMR (δ 7.6–8.1 ppm, furan protons), IR (1680 cm⁻¹) | |
| Bromo-quinazolinone core | C=S, Br | HRMS (m/z 628.06), 13C NMR (δ 120–130 ppm, C=S) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
